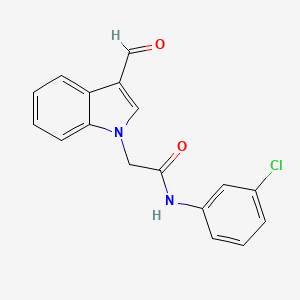![molecular formula C16H13N3O3 B15062633 2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid CAS No. 62294-89-7](/img/structure/B15062633.png)
2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid is an aromatic compound with the molecular formula C16H13N3O3 and a molecular weight of 295.29 g/mol . This compound is known for its unique structure, which includes a quinoxaline moiety linked to a hydroxybenzoic acid framework. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid typically involves the reaction of quinoxaline derivatives with hydroxybenzoic acid under specific conditions. One common method involves the use of anthranilic acid derivatives, which react with quinoxaline derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoxaline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, hydroquinoxaline compounds, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell growth, apoptosis, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: Similar in structure but lacks the quinoxaline moiety.
4-Hydroxyquinoline: Another related compound with different biological activities.
Quinoxaline-2-carboxylic acid: Shares the quinoxaline structure but differs in functional groups.
Uniqueness
2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid is unique due to its combination of a hydroxybenzoic acid framework with a quinoxaline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
62294-89-7 |
|---|---|
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-7,9,17,20H,8H2,(H,21,22) |
InChI-Schlüssel |
BFSPQNXFWSAVSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



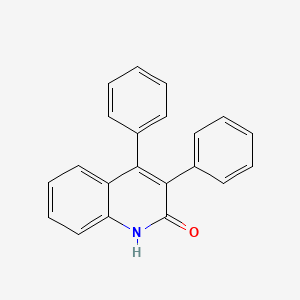

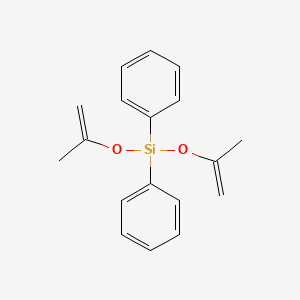
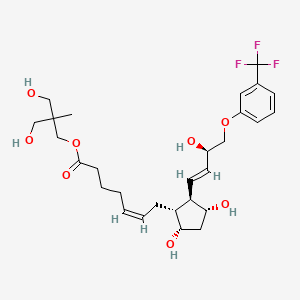
![ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15062596.png)


![ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15062602.png)
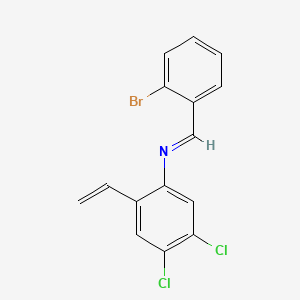

![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)

